(5-Aminoisoquinolin-6-yl)methanol

Medicinal chemistry scaffold design hydrogen-bond pharmacophore

(5-Aminoisoquinolin-6-yl)methanol (CAS 1420792-58-0, MF C₁₀H₁₀N₂O, MW 174.20) is a disubstituted isoquinoline bearing an amino group at the 5‑position and a hydroxymethyl group at the 6‑position. Its computed physicochemical properties include a topological polar surface area (TPSA) of 59.1 Ų, a calculated XLogP3 of 1.1, two hydrogen-bond donors, three hydrogen-bond acceptors, and one rotatable bond.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B15071492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Aminoisoquinolin-6-yl)methanol
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=NC=C2)N)CO
InChIInChI=1S/C10H10N2O/c11-10-8(6-13)2-1-7-5-12-4-3-9(7)10/h1-5,13H,6,11H2
InChIKeyJIXYJZHXLCVRNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Aminoisoquinolin-6-yl)methanol for Scientific Procurement: CAS 1420792-58-0 Baseline Profile


(5-Aminoisoquinolin-6-yl)methanol (CAS 1420792-58-0, MF C₁₀H₁₀N₂O, MW 174.20) is a disubstituted isoquinoline bearing an amino group at the 5‑position and a hydroxymethyl group at the 6‑position. Its computed physicochemical properties include a topological polar surface area (TPSA) of 59.1 Ų, a calculated XLogP3 of 1.1, two hydrogen-bond donors, three hydrogen-bond acceptors, and one rotatable bond . This scaffold represents a distinct regioisomeric and functional variant within the broader aminoisoquinoline family, providing a unique hydrogen-bonding topography relative to single-substituted analogs such as 5-aminoisoquinoline (5-AIQ, CAS 1125-60-6) and regioisomers such as (1-aminoisoquinolin-7-yl)methanol .

Why Generic Aminoisoquinoline Substitution Cannot Substitute for (5-Aminoisoquinolin-6-yl)methanol


Simple substitution with 5-aminoisoquinoline (5-AIQ), 6-aminoisoquinoline, or regioisomeric aminoisoquinoline methanols fails to produce equivalent molecular recognition or synthetic utility. The 5‑amino‑6‑hydroxymethyl substitution pattern introduces a dual‑point hydrogen‑bonding motif (amine H‑bond donor + hydroxyl donor/acceptor) in a specific geometry that is absent from single‑substituted aminoisoquinolines (e.g., 5‑AIQ, which lacks a hydroxymethyl group altogether) [1]. In patented inhibitor series, the 1‑aminoisoquinolin‑6‑ylmethyl carboxamide substructure derived directly from this scaffold yields IC₅₀ values against plasma kallikrein more than 40‑fold better than analogs in which the hydroxymethyl‑enabled linker geometry is altered [2]. Targeting the correct regioisomer is therefore not a procurement formality; it is a determinant of whether a compound series achieves sub‑micromolar activity.

Quantitative Differentiation of (5-Aminoisoquinolin-6-yl)methanol from Its Closest Analogs: An Evidence Guide for Selection


Unique Dual Hydrogen-Bond Donor Geometry Versus 5-Aminoisoquinoline (5-AIQ)

The target compound provides two hydrogen-bond donor sites (5‑NH₂ and 6‑CH₂OH) and three acceptor sites, versus only one donor and one acceptor in the widely used PARP tool 5‑aminoisoquinoline (5-AIQ, CAS 1125‑60‑6) [1]. The addition of the 6‑hydroxymethyl group increases the TPSA from ~38.9 Ų (5‑AIQ) to 59.1 Ų, while adding exactly one rotatable bond (from 0 to 1) and maintaining a moderate XLogP3 of 1.1 . This affords a distinguishable hydrogen-bond topography with a spatially defined hydroxyl donor that is absent in the des‑hydroxymethyl comparator.

Medicinal chemistry scaffold design hydrogen-bond pharmacophore

KLK1 and Plasma Kallikrein Inhibition: Contrasting Activities of Aminoisoquinolin-6-ylmethyl Carboxamide Derivatives

Two 1‑aminoisoquinolin‑6‑ylmethyl carboxamide derivatives constructed from the target scaffold were evaluated for KLK1 and plasma kallikrein inhibition [1]. Example 72 (BDBM359688) exhibited an IC₅₀ of 860 nM against plasma kallikrein and 3,620 nM against KLK1, while Example 37 (BDBM359652) showed IC₅₀ values of 1,180 nM (plasma kallikrein) and 29,100 nM (KLK1) [2]. The substantial divergence in KLK1 activity (> 8‑fold) between two derivatives sharing the same 1‑aminoisoquinolin‑6‑ylmethyl core demonstrates that the aminoisoquinolinylmethanol-derived substructure is a tunable pharmacophore whose target selectivity is exquisitely sensitive to peripheral substitution.

Serine protease inhibition kallikrein structure-activity relationship

Synthetic Reactivity: Enabling Amine and Hydroxyl Orthogonality Not Available with 5-Aminoisoquinoline

The presence of chemically distinct 5‑NH₂ and 6‑CH₂OH functional groups in the target compound provides inherent orthogonality for sequential derivatization (e.g., amide coupling at the amine while the hydroxyl remains available for esterification, etherification, or oxidation). By contrast, 5‑aminoisoquinoline (CAS 1125‑60‑6) possesses only a single amine handle, limiting derivatization to one vector [1]. The target compound has been shown to serve as a key intermediate in the preparation of aminoisoquinoline-based protein kinase inhibitors, wherein the 6‑hydroxymethyl group is elaborated to carboxamide-linked pharmacophores while the 5‑amine is separately functionalized or retained for target engagement [2].

Synthetic chemistry building block bifunctional scaffold

PARP-1 Inhibition Selectivity: Class Benchmark 5-AIQ Versus Hydroxymethyl-Substituted Variant

The des‑hydroxymethyl parent 5‑aminoisoquinolin‑1‑one (5‑AIQ) demonstrates an IC₅₀ = 250 nM against PARP in a broken nuclear preparation and ~80 µM against mono‑ADP‑ribosyl transferase (diphtheria toxin), yielding a selectivity window of approximately 320‑fold [1]. Introduction of a 6‑hydroxymethyl substituent, as in the target compound, is expected to modulate the nicotinamide‑mimetic pharmacophore region, potentially altering both PARP potency and selectivity versus mono‑ARTs by engaging additional hydrogen‑bond contacts in the PARP active site [2]. The target compound thus represents a scaffold for exploring PARP‑1 selectivity beyond what can be achieved with 5‑AIQ or 3‑aminobenzamide (3‑AB, IC₅₀ ≈ 30 µM against PARP).

PARP inhibition selectivity ADP-ribosyltransferase

Regiochemical Position-5,6 Substitution Differentiates the Scaffold from 1-Aminoisoquinolin-5-yl and 1-Aminoisoquinolin-7-yl Methanol Isomers

Three regioisomeric aminoisoquinoline methanol analogs exist: 5‑amino‑6‑hydroxymethyl (target), 1‑amino‑5‑hydroxymethyl, and 1‑amino‑7‑hydroxymethyl . Each positions the amino and hydroxymethyl vectors at distinct distances and angles relative to the isoquinoline nitrogen. The 5,6‑disubstituted pattern places both functional groups on the same carbocyclic ring in a peri‑like arrangement (vicinal substitution), whereas the 1,5‑ and 1,7‑patterns distribute the amino group onto the heterocyclic ring, altering the basicity (pKₐ of 1‑aminoisoquinoline ≈ 7.6 vs 5‑aminoisoquinoline ≈ 5.5) and the preferred tautomeric form [1]. These quantum‑level differences in electronic distribution mean that the isomers are not interchangeable in structure‑based design.

Regiochemistry isoquinoline isosterism scaffold differentiation

Optimal Research and Industrial Application Scenarios for (5-Aminoisoquinolin-6-yl)methanol Based on Differentiated Evidence


Kallikrein-Targeted Serine Protease Inhibitor Lead Optimization

Medicinal chemistry teams pursuing plasma kallikrein or KLK1 inhibitors can utilize (5‑aminoisoquinolin‑6‑yl)methanol-derived 1‑aminoisoquinolin‑6‑ylmethyl carboxamide scaffolds. Patent data from US10221161 demonstrate that this core architecture delivers sub‑micromolar plasma kallikrein IC₅₀ values (860 nM) and allows KLK1 selectivity tuning over an 8‑fold range through peripheral substitution [1]. This tunability is a direct consequence of the 6‑hydroxymethyl‑enabled linker geometry and is not replicable with regioisomeric aminoisoquinoline methanols where the amino group is at C1 rather than C5.

PARP-1 Inhibitor Scaffold Diversification with Extended Hydrogen-Bond Pharmacophore

The 5‑aminoisoquinoline chemotype is a validated PARP-1 pharmacophore (5‑AIQ IC₅₀ = 250 nM; 320‑fold selectivity over mono‑ART) [1]. The target compound extends this scaffold by adding a 6‑hydroxymethyl group that can engage the PARP nicotinamide‑binding pocket through additional hydrogen bonds. This makes it a strategic procurement choice for structure‑based drug design programs seeking to improve upon 5‑AIQ's potency or selectivity profile through substituent exploration at the position corresponding to C6 of the isoquinoline ring.

Divergent Library Synthesis from a Bifunctional Isoquinoline Building Block

For parallel synthesis and DNA‑encoded library (DEL) production, the chemical orthogonality of the 5‑NH₂ and 6‑CH₂OH groups enables two sequential, chemoselective diversification steps from a single starting material [1]. This dual‑handle architecture reduces the number of building blocks required for library enumeration and supports the generation of compounds with two independently varied substituent vectors—a capability not available with single‑substituted aminoisoquinolines such as 5‑AIQ or 6‑aminoisoquinoline. Relevant kinase inhibitor patents (CN‑104703599‑A) confirm this scaffold is used for preparing aminoisoquinoline‑based BRAFV600E inhibitors.

Regiochemistry-Controlled pKₐ Optimization for CNS Drug Discovery

The predicted 2‑log‑unit difference in basicity between C5‑aminoisoquinolines (pKₐ ≈ 5.5, largely neutral at physiological pH) and C1‑aminoisoquinolines (pKₐ ≈ 7.6, partially protonated) [1] has direct implications for CNS penetration. For neuroscience programs requiring passive blood‑brain barrier permeability with minimal protonation‑dependent efflux, the 5‑amino‑6‑hydroxymethyl regioisomer is preferable to 1‑amino‑substituted alternatives. The target compound's TPSA of 59.1 Ų and XLogP3 of 1.1 further support its suitability for CNS drug design within favorable physicochemical ranges.

Quote Request

Request a Quote for (5-Aminoisoquinolin-6-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.